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Compound of Interest

Compound Name: 3-Bromo-4-methylpyridin-2-ol

Cat. No.: B098940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-
methylpyridin-2-ol as a key intermediate in the synthesis of high-value organic molecules.

This versatile building block is particularly significant in the development of pharmaceutical

agents, including phosphodiesterase type 4 (PDE4) inhibitors and proton pump inhibitors

(PPIs).[1]

Overview of Applications
3-Bromo-4-methylpyridin-2-ol, which exists in tautomeric equilibrium with 3-bromo-4-methyl-

2-pyridone, offers two reactive sites for chemical modification: the bromine-substituted carbon

on the pyridine ring and the hydroxyl/oxo group. The pyridine scaffold itself is a common motif

in medicinal chemistry. The bromine atom is amenable to various palladium-catalyzed cross-

coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This functionality is crucial for the synthesis of complex molecular architectures.[1]

Key therapeutic areas:

Inflammatory Diseases: As a precursor to potent and selective phosphodiesterase type 4

(PDE4) inhibitors for the treatment of inflammatory conditions such as chronic obstructive

pulmonary disease (COPD) and psoriasis.[2][3]
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Gastrointestinal Disorders: As a building block in the synthesis of proton pump inhibitors

(PPIs), a class of drugs widely used to manage acid-related conditions.

Agrochemicals and Specialty Chemicals: The reactive nature of this intermediate also makes

it valuable in the synthesis of modern agrochemicals and specialty dyes.

Physicochemical Properties
A summary of the key physicochemical properties of the related compound, 3-Bromo-4-

methylpyridine, is presented below. These properties are essential for its handling, storage, and

use in chemical reactions.

Property Value

CAS Number 3430-22-6

Molecular Formula C₆H₆BrN

Molecular Weight 172.02 g/mol

Appearance Colorless to light yellow transparent liquid

Boiling Point 199-200 °C

Density ~1.549 g/mL at 25 °C

Refractive Index ~1.56

Note: Data for the closely related 3-Bromo-4-methylpyridine.[1]

Key Synthetic Applications and Protocols
The primary synthetic utility of 3-Bromo-4-methylpyridin-2-ol lies in its application in

palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly

powerful and widely used method for forming C-C bonds.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction enables the coupling of the 3-bromo position of the pyridine ring

with a variety of organoboron compounds, such as arylboronic acids, to construct biaryl
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structures. This is a foundational step in the synthesis of many PDE4 inhibitors.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 3-Bromo-
4-methylpyridin-2-ol with an arylboronic acid. Optimization of the catalyst, ligand, base, and

solvent may be required for specific substrates.

Materials:

3-Bromo-4-methylpyridin-2-ol (1.0 mmol, 1.0 equiv.)

Arylboronic acid (1.2 mmol, 1.2 equiv.)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

Base (e.g., K₂CO₃, 2.0 equiv.)

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Nitrogen or Argon gas (high purity)

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-
methylpyridin-2-ol, the arylboronic acid, palladium catalyst, and base.

Seal the flask with a rubber septum.

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three

times to ensure a completely inert atmosphere.

Using a syringe, add the degassed solvent mixture.

Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired

temperature (e.g., 80-120 °C).
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Monitor the reaction's progress periodically using an appropriate analytical technique, such

as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the resulting crude residue by flash column chromatography on silica gel to afford the

pure product.

Considerations for the Hydroxyl Group:

The acidic proton of the 2-ol group can potentially interfere with the catalytic cycle. It may be

necessary to protect the hydroxyl group prior to the coupling reaction, for example, as a benzyl

or silyl ether. The protecting group can then be removed in a subsequent step.

Data Presentation: Representative Yields for Suzuki Coupling of Bromo-pyridines

The following table summarizes representative yields for the Suzuki coupling of a related

compound, 2-Bromo-4-methylpyridine, with various boronic acids to illustrate the expected

efficiency of the reaction.

Boronic Acid Partner Product Representative Yield (%)

Phenylboronic acid 4-Methyl-2-phenylpyridine Optimized yields can be high

4-Methoxyphenylboronic acid
2-(4-Methoxyphenyl)-4-

methylpyridine
High yields expected

4-Chlorophenylboronic acid
2-(4-Chlorophenyl)-4-

methylpyridine
Good to high yields expected

3-Thienylboronic acid
4-Methyl-2-(thiophen-3-

yl)pyridine
73% (representative)[4]
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Note: Yields are representative and can vary based on specific reaction conditions.[4]

Visualizing Synthetic and Biological Pathways
Experimental Workflow: Suzuki-Miyaura Coupling
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A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate

(cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 leads to an increase

in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory

mediators.
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Mechanism of action for a PDE4 inhibitor.

Signaling Pathway: Proton Pump (H+/K+ ATPase)
Inhibition
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Proton Pump Inhibitors (PPIs) act by irreversibly blocking the H+/K+ ATPase enzyme system

(the "proton pump") in gastric parietal cells, which is the final step in gastric acid secretion.
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Mechanism of action for a Proton Pump Inhibitor (PPI).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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